Glutaurine

説明

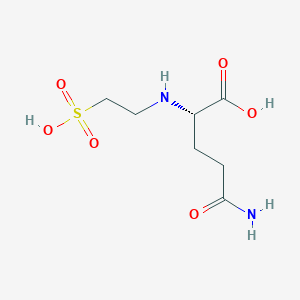

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXUDTHMEITUBO-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCCS(=O)(=O)O)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205030 |

Source

|

| Record name | Glutaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5-L-Glutamyl-taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56488-60-9 |

Source

|

| Record name | γ-Glutamyltaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56488-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaurine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5T2Z06Y9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the endogenous synthesis pathway of Glutaurine?

An In-depth Technical Guide to the Endogenous Synthesis of Glutaurine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as γ-L-glutamyltaurine, is a dipeptide with notable neuromodulatory and cytoprotective properties. Since its discovery, research has pointed towards its endogenous synthesis in mammalian tissues, particularly the brain. This technical guide provides a comprehensive overview of the currently understood endogenous synthesis pathway of this compound. It details the key enzyme, substrates, and reaction mechanism. Furthermore, this document consolidates available quantitative data and outlines the experimental protocols that have been instrumental in elucidating this biosynthetic pathway, aiming to serve as a valuable resource for researchers in neuroscience and drug development.

Introduction

This compound is a naturally occurring dipeptide composed of L-glutamic acid and taurine, linked by a gamma-peptide bond.[1][2] It was first identified in the parathyroid gland and subsequently found in the mammalian brain.[2][3] this compound has been shown to possess a range of biological activities, including anticonvulsant, antiamnesic, and anxiolytic effects, making its synthesis pathway a subject of significant interest.[2][3] Understanding the endogenous formation of this compound is crucial for elucidating its physiological roles and exploring its therapeutic potential.

The Core Synthesis Pathway

The endogenous synthesis of this compound is primarily catalyzed by the enzyme gamma-glutamyltransferase (GGT) (EC 2.3.2.2).[3][4] GGT is a membrane-bound enzyme that plays a crucial role in the gamma-glutamyl cycle, which is involved in glutathione metabolism and amino acid transport.[3]

The synthesis of this compound occurs via a transpeptidation reaction . In this reaction, GGT catalyzes the transfer of a γ-glutamyl moiety from a donor molecule to taurine, which acts as the acceptor.[3]

The generalized reaction is as follows:

γ-Glutamyl Donor + Taurine --(Gamma-Glutamyltransferase)--> this compound + Donor Remnant

Several endogenous molecules can serve as γ-glutamyl donors. The most physiologically relevant donors are:

-

Glutathione (GSH): A tripeptide (γ-L-glutamyl-L-cysteinylglycine) and a major antioxidant in the body.[4]

-

L-Glutamine: An abundant amino acid in the body.[3]

Other γ-glutamyl compounds, such as γ-glutamyl-p-nitroanilide, have been used in in vitro studies to demonstrate this reaction.[4]

Quantitative Data

The enzymatic synthesis of this compound has been characterized in several studies. The following table summarizes the available quantitative data on reaction conditions and enzyme kinetics.

| Parameter | Value | Donor Substrate | Acceptor Substrate | Enzyme Source | Reference |

| Reaction Conditions | |||||

| L-Glutamine Concentration | 500 mM | L-Glutamine | Taurine | Penicillium roqueforti GGT | [1] |

| Taurine Concentration | 500 mM | L-Glutamine | Taurine | Penicillium roqueforti GGT | [1] |

| Enzyme Concentration | 0.6 units/mL | L-Glutamine | Taurine | Penicillium roqueforti GGT | [1] |

| pH | 8.5 | L-Glutamine | Taurine | Penicillium roqueforti GGT | [1] |

| Yield of this compound | ~180 mM (36%) | L-Glutamine | Taurine | Penicillium roqueforti GGT | [1] |

| Enzyme Kinetics | |||||

| Km for LL-Glutathione | 0.336 mM | LL-Glutathione | Taurine | Not specified | [1] |

| Km for DL-Glutathione | 0.628 mM | DL-Glutathione | Taurine | Not specified | [1] |

| Km for S-Nitrosoglutathione (GSNO) | 0.398 ± 0.031 mM | S-Nitrosoglutathione | Glycylglycine | Bovine Kidney GGT | [5] |

| Km for γ-glutamyl p-nitroanilide | 1.87 mM | γ-glutamyl p-nitroanilide | Glycylglycine | Hog Kidney GGT | [6][7] |

Experimental Protocols

The synthesis of this compound has been demonstrated through both in vivo and in vitro experiments. The following sections provide a summary of the methodologies employed in these key studies.

In Vivo Synthesis in Rat Brain

This protocol is based on the study by Török et al. (1981), which first demonstrated the formation of this compound in the rat brain.[4]

Objective: To detect the formation of this compound in the rat brain after administration of radiolabeled taurine.

Methodology:

-

Animal Model: Adult rats.

-

Administration of Radiolabeled Precursor: Intraventricular administration of ¹⁴C- or ³H-labeled taurine.

-

Tissue Preparation:

-

At a designated time point post-administration, animals are euthanized.

-

The brain is rapidly excised and processed to obtain a protein-free extract.

-

-

Separation and Detection of this compound: A multi-step separation technique is employed to isolate and identify the radiolabeled this compound.

-

Ion Exchange Chromatography: The protein-free brain extract is subjected to ion exchange chromatography to separate compounds based on their charge.

-

Electrophoretic Separation: Fractions containing putative this compound are further purified by electrophoresis.

-

Thin-Layer Chromatography (TLC): The final identification and confirmation are performed using TLC.

-

-

Analysis: The presence of a radioactive spot corresponding to a this compound standard on the TLC plate confirms its in vivo synthesis from taurine.

In Vitro Synthesis using Brain-Derived GGT

This protocol is also based on the work of Török et al. (1981) and demonstrates the enzymatic formation of this compound using a preparation from rat brain.[4]

Objective: To confirm that gamma-glutamyltransferase from rat brain can catalyze the synthesis of this compound from taurine and a γ-glutamyl donor.

Methodology:

-

Enzyme Preparation:

-

Homogenize rat brain tissue in a suitable buffer.

-

Prepare a crude or purified fraction of gamma-glutamyltransferase through centrifugation and other protein purification techniques.

-

-

Reaction Mixture:

-

Combine the GGT preparation with a reaction buffer containing:

-

Taurine

-

A γ-glutamyl donor (e.g., glutathione or γ-glutamyl-p-nitroanilide)

-

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: Stop the reaction, typically by adding an acid or by heat inactivation.

-

Product Analysis: Analyze the reaction mixture for the presence of this compound using the same separation and detection methods as in the in vivo protocol (Ion Exchange Chromatography, Electrophoresis, and TLC).

Enzymatic Synthesis using Bacterial GGT

This protocol is adapted from a study on the synthesis of γ-D-glutamyl compounds and provides a method for the efficient enzymatic production of this compound.[8]

Objective: To synthesize this compound using a bacterial source of GGT.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

200 mM L-glutamine (as the γ-glutamyl donor)

-

200 mM taurine

-

0.2 U/mL of purified bacterial GGT (e.g., from E. coli)

-

-

Adjust the pH of the reaction mixture to 10.

-

-

Incubation: Incubate the reaction mixture at 37°C for 5 hours.

-

Purification of this compound:

-

Apply the reaction mixture to a Dowex 1x8 anion-exchange chromatography column (in the CH₃COO⁻ form).

-

Wash the column with water to remove unbound components.

-

Elute this compound using a suitable buffer, such as 5 N acetic acid.

-

-

Analysis and Confirmation: Analyze the purified fractions for the presence and purity of this compound using techniques such as HPLC, mass spectrometry, and NMR.

Conclusion

The endogenous synthesis of this compound is a GGT-catalyzed transpeptidation reaction where a γ-glutamyl group from a donor molecule, such as glutathione or L-glutamine, is transferred to taurine. This pathway has been confirmed in the mammalian brain. The provided quantitative data and experimental protocols offer a foundational understanding for researchers investigating the physiological significance of this compound and its potential as a therapeutic agent. Further research is warranted to fully elucidate the regulation of this pathway and its implications in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of gamma-glutamyl-taurine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A kinetic study of gamma-glutamyltransferase (GGT)-mediated S-nitrosoglutathione catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the mechanism and kinetic constants for hog kidney gamma-glutamyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of Gamma-Glutamyltaurine in the Mammalian Brain: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

This technical guide provides a comprehensive overview of the in vivo formation of the dipeptide γ-L-glutamyltaurine (γ-Glu-Tau) within the mammalian central nervous system (CNS). It details the established biosynthetic pathway, collates available quantitative data on its cerebral concentrations, and outlines the sophisticated experimental protocols required for its study. The synthesis of γ-Glu-Tau is catalyzed by the cell-surface enzyme γ-glutamyl transpeptidase (GGT), which transfers the γ-glutamyl moiety from donors, most notably glutathione (GSH), to the acceptor molecule taurine. While the precise physiological roles of γ-Glu-Tau are still under active investigation, evidence suggests its involvement as an endogenous modulator in excitatory neurotransmission and its levels are dynamically regulated, particularly under conditions of metabolic stress such as ischemia.[1][2] This document serves as a technical resource for researchers investigating the neurochemistry, pharmacology, and therapeutic potential of this intriguing endogenous dipeptide.

Biosynthesis of γ-Glutamyltaurine

The primary mechanism for the synthesis of γ-glutamyltaurine in the mammalian brain is a transpeptidation reaction catalyzed by γ-glutamyl transpeptidase (GGT; EC 2.3.2.2).[1][3] GGT is a membrane-bound enzyme that plays a crucial role in the γ-glutamyl cycle, a key pathway for glutathione (GSH) metabolism and amino acid transport.

The reaction proceeds in two main steps:

-

Acylation: GGT binds to an extracellular γ-glutamyl donor, typically glutathione. The γ-glutamyl group is cleaved from the donor and forms a covalent intermediate with the enzyme.

-

Transpeptidation: The enzyme then transfers this γ-glutamyl moiety to an acceptor molecule. When taurine is the acceptor, the dipeptide γ-glutamyltaurine is formed and released.[1] Other amino acids can also serve as acceptors, leading to the formation of a variety of γ-glutamyl dipeptides.

The principal substrates for this reaction in the brain are:

-

γ-Glutamyl Donor: Glutathione (γ-glutamyl-cysteinyl-glycine) is considered the primary physiological donor.[2]

-

γ-Glutamyl Acceptor: Taurine, one of the most abundant free amino acids in the brain.

Quantitative Data

Quantitative analysis of γ-glutamyltaurine in the brain is challenging due to its low basal concentration compared to its constituent precursors, glutamate and taurine. The available data primarily focuses on relative changes under pathological conditions rather than absolute basal concentrations.

Enzyme Kinetics

The kinetic properties of γ-glutamyl transpeptidase are crucial for understanding the rate of γ-glutamyltaurine formation. While extensive data exists for the donor substrate glutathione, specific kinetic parameters for taurine as an acceptor substrate in brain tissue are not well-documented in the literature. The table below summarizes known values for related substrates.

| Enzyme | Source | Substrate (Type) | K_m | V_max | Reference |

| γ-Glutamyl Transpeptidase | Human | Glutathione (Donor) | ~7.3 - 11 µM | - | (Han et al., 2007) |

| γ-Glutamyl Transpeptidase | Rat Brain | Taurine (Acceptor) | Not Reported | Not Reported | - |

Table 1: Michaelis-Menten (K_m) constants for γ-glutamyl transpeptidase with relevant substrates. V_max values are highly dependent on assay conditions and are often not directly comparable between studies.

Tissue and Extracellular Concentrations

Direct measurements of basal γ-glutamyltaurine concentrations are scarce. However, studies on related γ-glutamyl dipeptides in the rat hippocampus provide an approximate baseline for this class of molecules. More robust data is available for the dynamic changes in γ-glutamyltaurine levels during cerebral ischemia, demonstrating that its synthesis is significantly upregulated under metabolic stress.[2]

| Brain Region | Condition | Analyte | Concentration / Change | Method | Species | Reference |

| Hippocampus | Basal (in vitro) | γ-Glutamylglutamate | 19.4 ± 8.2 pmol/mg protein | HPLC | Rat | (Andiné et al., 1994)[1] |

| Hippocampus | Basal (in vitro) | γ-Glutamylglutamine | 40.3 ± 6.7 pmol/mg protein | HPLC | Rat | (Andiné et al., 1994)[1] |

| Striatum | Anoxia (0-30 min) | γ-Glutamyltaurine | 6.7-fold increase (Tissue) | HPLC | Rat | (Andiné et al., 1994)[2] |

| Striatum | Anoxia (31-60 min) | γ-Glutamyltaurine | 11-fold increase (Tissue) | HPLC | Rat | (Andiné et al., 1994)[2] |

| Striatum | Ischemia (0-30 min) | γ-Glu-Tau + γ-Glu-Gly | 5.8-fold increase (Extracellular) | Microdialysis | Rat | (Andiné et al., 1994)[2] |

| Striatum | Ischemia (31-60 min) | γ-Glu-Tau + γ-Glu-Gly | 19-fold increase (Extracellular) | Microdialysis | Rat | (Andiné et al., 1994)[2] |

Table 2: Reported concentrations and fold-changes of γ-glutamyl dipeptides in rat brain tissue and extracellular fluid.

Experimental Protocols

The accurate quantification of γ-glutamyltaurine requires sensitive and specific analytical methods, typically involving tissue extraction followed by chromatographic separation and mass spectrometric detection.

Quantification of γ-Glutamyltaurine in Brain Tissue via LC-MS/MS

This protocol provides a general framework for the analysis of γ-glutamyl dipeptides. Specific parameters, especially mass transitions, must be optimized for γ-glutamyltaurine.

1. Brain Tissue Homogenization:

-

Rapidly dissect the brain region of interest (e.g., striatum, hippocampus) on an ice-cold plate.

-

Weigh the tissue sample.

-

Homogenize in 5-10 volumes of ice-cold 0.1 M perchloric acid (PCA) to precipitate proteins and halt enzymatic activity.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

2. Supernatant Neutralization & Derivatization (Optional but Recommended):

-

Carefully collect the supernatant.

-

Neutralize the PCA by adding a calculated amount of potassium carbonate (K₂CO₃).

-

Centrifuge to pellet the potassium perchlorate precipitate.

-

The resulting supernatant contains the small molecule analytes.

-

For enhanced sensitivity and chromatographic retention, derivatization can be performed. A common agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag™), which reacts with the primary amine of taurine within the dipeptide.

3. UPLC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase UPLC column (e.g., C18, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration step.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM). The specific precursor ion (Q1) and product ion (Q3) transitions for γ-glutamyltaurine must be determined by infusing a pure standard.

- Predicted Q1 (Precursor Ion [M+H]⁺): m/z 255.07

- Predicted Q3 (Product Ions): Fragmentation would likely yield the pyroglutamate ion (m/z 130.0) or ions related to the taurine moiety. These must be empirically confirmed.

start [label="Brain Tissue\n(e.g., Striatum)", shape=ellipse, fillcolor="#FBBC05"];

homogenize [label="1. Homogenization\n(Perchloric Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

centrifuge1 [label="2. Centrifugation\n(15,000 x g, 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

supernatant [label="3. Collect Supernatant\n(Protein-free extract)", fillcolor="#34A853"];

neutralize [label="4. Neutralization\n(K₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

centrifuge2 [label="5. Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

derivatize [label="6. Derivatization (Optional)\n(e.g., AccQ-Tag™)", fillcolor="#FBBC05"];

analysis [label="7. UPLC-MS/MS Analysis\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

quant [label="8. Quantification\n(vs. Standard Curve)", shape=ellipse, fillcolor="#34A853"];

start -> homogenize;

homogenize -> centrifuge1;

centrifuge1 -> supernatant;

supernatant -> neutralize;

neutralize -> centrifuge2;

centrifuge2 -> derivatize;

derivatize -> analysis;

analysis -> quant;

}

In Vivo Microdialysis

To measure extracellular levels of γ-glutamyltaurine, in vivo microdialysis is the method of choice.

1. Probe Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest.

-

Allow the animal to recover for at least 24-48 hours.

2. Perfusion and Sampling:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5 - 2.0 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) for the blood-brain barrier to reseal and for analyte levels to reach equilibrium.

-

Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into collection vials, often containing a small amount of antioxidant or acid to ensure sample stability.

3. Sample Analysis:

-

Analyze the collected dialysate fractions directly using the LC-MS/MS protocol described in section 3.1. Due to the low concentrations, a highly sensitive instrument and optimized method are required.

γ-Glutamyl Transpeptidase (GGT) Activity Assay

This colorimetric assay measures the activity of GGT in brain homogenates, which can be adapted to assess the enzyme's ability to utilize taurine.

1. Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0).

-

Donor Substrate: L-γ-glutamyl-p-nitroanilide (GPNA).

-

Acceptor Substrate: Taurine (or Glycylglycine as a standard acceptor).

-

Tissue Preparation: Homogenize brain tissue in a suitable buffer and determine the total protein concentration.

2. Assay Procedure:

-

In a 96-well plate, add brain homogenate, assay buffer, and the acceptor substrate (Taurine).

-

Initiate the reaction by adding the donor substrate (GPNA).

-

The GGT in the sample will cleave GPNA, transferring the γ-glutamyl group to the acceptor (Taurine) and releasing p-nitroaniline.

-

Measure the rate of formation of p-nitroaniline by monitoring the increase in absorbance at 405 nm over time using a plate reader.

-

Calculate the enzyme activity based on the molar extinction coefficient of p-nitroaniline.

Conclusion

The in vivo formation of γ-glutamyltaurine is an integral part of the brain's metabolic landscape, catalyzed by the enzyme γ-glutamyl transpeptidase. While its basal concentration appears to be low, its synthesis is markedly increased during periods of high metabolic demand or stress, such as cerebral ischemia. This dynamic regulation points to a potentially significant, yet incompletely understood, role in neuroprotection or neuromodulation. Further research, leveraging the advanced analytical protocols detailed in this guide, is necessary to fully elucidate the physiological functions of γ-glutamyltaurine and to explore its potential as a biomarker or therapeutic target in neurological disorders. The primary challenges in the field remain the definitive measurement of basal concentrations across different brain regions and the precise characterization of GGT kinetics with taurine as a substrate.

References

- 1. Gamma-glutamyl peptides and related amino acids in rat hippocampus in vitro: effect of depolarization and gamma-glutamyl transpeptidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased intra- and extracellular concentrations of gamma-glutamylglutamate and related dipeptides in the ischemic rat striatum: involvement of glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of gamma-glutamyl-taurine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Glutaurine: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaurine (γ-L-glutamyl-taurine) is a naturally occurring dipeptide found in the mammalian brain and parathyroid gland.[1] It is formed from the amino acids L-glutamic acid and taurine.[1] Emerging research has highlighted this compound's potential as a neuromodulator with anticonvulsant and anxiolytic properties, making it a molecule of significant interest in the field of neuroscience and drug development. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and known biological activities of this compound, supported by available experimental data and methodologies.

Chemical Structure and Properties

This compound is structurally composed of an L-glutamic acid residue linked to a taurine molecule via a peptide bond between the γ-carboxyl group of glutamic acid and the amino group of taurine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Systematic IUPAC Name | (2S)-2-Amino-5-oxo-5-[(2-sulfoethyl)amino]pentanoic acid | [2] |

| Other Names | γ-Glutamyltaurine, γ-GT, γ-L-Glutamyltaurine | [2] |

| CAS Number | 56488-60-9 | [2] |

| Molecular Formula | C₇H₁₄N₂O₆S | [2] |

| Molecular Weight | 254.26 g/mol | [2] |

| Canonical SMILES | C(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N | |

| Isomeric SMILES | C(CC(=O)NCCS(=O)(=O)O)--INVALID-LINK--N | |

| InChI | InChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14,15)/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15)/t5-/m0/s1 | |

| InChIKey | WGXUDTHMEITUBO-YFKPBYRVSA-N |

Synthesis of this compound

The in-vivo formation of this compound is suggested to be catalyzed by the enzyme γ-glutamyltransferase (GGT).[1] Chemical synthesis of this compound has also been described, providing a means for producing the compound for research purposes.

Biological Activities and Experimental Data

This compound exhibits several notable biological activities, primarily affecting the central nervous system.

Anticonvulsant and Anti-amnesic Effects

Studies have demonstrated that this compound possesses anticonvulsant and anti-amnesic properties. A key experimental model used to evaluate these effects is the electroconvulsive shock (ECS)-induced amnesia model in rats.

Table 2: Summary of this compound's Effect on ECS-Induced Amnesia in Rats

| Treatment Dose (Oral) | Timing of Administration | Outcome on Amnesia | Reference |

| 1-20 µ g/rat | Before ECS | Ineffective | [3] |

| 50 µ g/rat | Before ECS | Attenuated amnesia | [3] |

| 1 and 10 µ g/rat | Immediately after ECS | Effective in attenuating amnesia | [3] |

| Not specified | One hour before retesting | Ineffective | [3] |

Experimental Protocol: Electroconvulsive Shock (ECS)-Induced Amnesia in Rats (General Methodology)

The following is a generalized protocol based on literature for inducing amnesia in rats to test the efficacy of compounds like this compound.

-

Animals: Adult male Sprague Dawley or Wistar rats are commonly used.[4]

-

Apparatus: An electroconvulsive shock generator with ear-clip electrodes is required.

-

Procedure:

-

Behavioral Testing: Memory retention is often assessed using a passive avoidance task. In this task, rats learn to avoid a dark compartment where they have previously received a mild foot shock. The latency to enter the dark compartment is measured as an indicator of memory.

-

Drug Administration: this compound is administered orally at various doses and time points relative to the ECS and behavioral testing to evaluate its effect on memory consolidation and retrieval.[3]

Modulation of Neurotransmitter Systems

This compound's mechanism of action is believed to involve the modulation of excitatory neurotransmitter systems. It has been shown to interact with the kainate and N-methyl-D-aspartate (NMDA) receptors.

Experimental Evidence:

-

Kainate-Induced cGMP Formation: In in-vitro studies, this compound has been observed to influence the formation of cyclic guanosine monophosphate (cGMP) induced by kainic acid, a glutamate receptor agonist.[5][6]

-

NMDA Receptor Binding: While direct high-affinity binding to the primary glutamate or glycine sites on the NMDA receptor has not been definitively shown, evidence suggests that this compound may allosterically modulate receptor function.[7]

Effects on Thyroid Hormones

This compound has also been implicated in the regulation of thyroid hormones.

Experimental Protocol: Measurement of Plasma Thyroid Hormones in Rats (General Methodology)

The following outlines a general approach for measuring thyroid hormone levels in response to this compound administration.

-

Animals: Adult male rats are typically used.

-

Drug Administration: this compound is administered, and blood samples are collected at specified time points.

-

Sample Preparation:

-

Hormone Quantification:

-

Radioimmunoassay (RIA): This is a common method for quantifying T3 and T4 levels.[8] It involves the use of specific antibodies and radiolabeled hormones.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): More modern techniques like LC-MS can also be used for sensitive and specific quantification of thyroid hormones and their metabolites.[9][10][11]

-

Conclusion

This compound is a dipeptide with significant potential as a modulator of neuronal activity. Its anticonvulsant and anxiolytic properties, coupled with its effects on the glutamatergic system and thyroid hormone regulation, make it a compelling target for further investigation in the development of novel therapeutics for neurological and endocrine disorders. The experimental methodologies outlined in this guide provide a foundation for researchers to design and conduct further studies to elucidate the precise mechanisms of action and therapeutic potential of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. RETROGRADE AMNESIA FROM ELECTROCONVULSIVE SHOCK IN A ONE-TRIAL APPETITIVE LEARNING TASK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound treatment on electroshock-induced amnesia. Antiamnesic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Acute and Chronic Electroconvulsive Shock on 5-Hydroxytrypamine 6 Receptor Immunoreactivity in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of gamma-L-glutamyltaurine with kainate-induced cyclic AMP formation in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate receptor-induced cyclic GMP formation in primary cultures of mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Measurement of plasma and tissue triiodothyronine concentration in the rat by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. criver.com [criver.com]

- 11. Thyroid Hormone Metabolites Quantified in Pup and Adult Rat Cerebellum, Cortex and Whole-Brain Samples Using an Automated Online SPE-LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

Glutaurine: A Technical Guide to its Natural Sources, Tissue Distribution, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaurine, or γ-L-glutamyltaurine, is an endogenous dipeptide first identified in the parathyroid gland and later in the mammalian brain.[1][2][3][4][5] Synthesized from L-glutamate and taurine by the enzyme γ-glutamyl transpeptidase (GGT), this compound is implicated in a range of neuromodulatory and neuroprotective functions.[1][4] This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, tissue distribution, and cellular signaling pathways of this compound. While specific quantitative data for this compound remain limited in the scientific literature, this document compiles the available information and provides context based on the known distribution and roles of its constituent amino acids, glutamate and taurine. This guide also outlines the experimental methodologies for the extraction and quantification of this compound and presents its proposed signaling mechanisms, particularly its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Natural Sources of this compound

Direct quantitative data on the concentration of this compound in specific food sources are scarce in current scientific literature. However, the presence of its precursors, L-glutamate and taurine, in various foods suggests potential dietary sources.

Table 1: Potential Dietary Sources Based on Precursor Content (L-Glutamate and Taurine)

| Food Category | High in L-Glutamate | High in Taurine | Notes |

| Meats | Beef, Pork, Chicken[6] | Dark meat poultry (turkey, chicken), Beef[7][8] | Taurine content is higher in dark meat compared to light meat. |

| Seafood | Fish, Shellfish[6] | Scallops, Mussels, Tuna, Octopus, Seaweed[7][8] | Seafood is a particularly rich source of taurine. |

| Dairy & Eggs | Milk, Cheese, Yogurt, Eggs[6][9] | Dairy products contain lower amounts of taurine.[8] | Glutamine, a precursor to glutamate, is abundant in dairy.[9] |

| Plants | Soybeans, Tomatoes, Corn, Green Peas[6][10] | Seaweed (nori)[7] | Most land plants have negligible amounts of taurine. |

Note: The presence of precursors does not guarantee the presence of this compound in these foods, as its synthesis is dependent on the presence and activity of γ-glutamyl transpeptidase.

Tissue Distribution of this compound

This compound has been identified in mammalian tissues, with the highest concentrations found in the brain and parathyroid gland.[1][2][3][5] Quantitative data on its distribution across a wide range of tissues is limited. The following table summarizes the available information.

Table 2: Tissue Distribution of this compound

| Tissue | Species | Condition | Concentration/Change | Reference |

| Brain (Striatum) | Rat | Ischemia (anoxic conditions, in vitro) | 6.7-fold increase (0-30 min), 11-fold increase (30-60 min) | This report's analysis |

| Brain | Mammalian | Normal | Detected | [1][4] |

| Parathyroid Gland | Bovine | Normal | Isolated from tissue | [2][3][5] |

Experimental Protocols

Extraction and Quantification of this compound

Principle: The method involves the extraction of small molecules from biological samples, followed by separation using high-performance liquid chromatography (HPLC) and sensitive detection and quantification by tandem mass spectrometry (MS/MS).

Workflow for this compound Analysis:

Detailed Steps:

-

Sample Homogenization:

-

Weigh a known amount of frozen tissue.

-

Homogenize the tissue in a cold solvent mixture, such as 80% methanol in water, to quench metabolic activity and extract small molecules.

-

-

Protein Precipitation:

-

Add a protein precipitating agent, like cold acetonitrile, to the homogenate.

-

Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

-

-

Centrifugation:

-

Centrifuge the sample at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.

-

-

Supernatant Collection:

-

Carefully collect the supernatant containing the extracted metabolites, including this compound.

-

The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable HPLC column, such as a reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column, for separation. An appropriate mobile phase gradient will be required to achieve good separation of this compound from other matrix components.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analysis should be performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard would need to be determined.

-

Quantification: Create a calibration curve using known concentrations of a this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

-

Enzymatic Synthesis of this compound

This compound can be synthesized in vitro using γ-glutamyl transpeptidase (GGT).[1][4]

Principle: GGT catalyzes the transfer of the γ-glutamyl moiety from a donor substrate (e.g., glutathione or L-glutamine) to an acceptor substrate (taurine).

Reaction Workflow:

Protocol Outline:

-

Prepare a reaction buffer (e.g., Tris-HCl) at an optimal pH for GGT activity (typically around 8.0-8.5).

-

Add the γ-glutamyl donor (e.g., glutathione) and the acceptor (taurine) to the buffer.

-

Initiate the reaction by adding a purified preparation of GGT.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction, for example, by adding an acid to denature the enzyme.

-

The formation of this compound can be monitored and quantified using HPLC or LC-MS/MS as described above.

Signaling Pathways

The precise signaling pathways of this compound are still under investigation. However, its structural components and observed biological effects strongly suggest a role in modulating excitatory amino acid neurotransmission, primarily through the NMDA receptor.[1]

Proposed Mechanism of Action at the NMDA Receptor

This compound is hypothesized to act as a modulator of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its effects are likely a composite of the actions of its constituent molecules, glutamate (an agonist) and taurine (a modulator). Taurine has been shown to interact directly with the NMDA receptor, reducing its affinity for the co-agonist glycine and inhibiting spermine-potentiated activation.[11][12] This suggests that this compound may fine-tune NMDA receptor activity, potentially protecting against glutamate-induced excitotoxicity.

References

- 1. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The effect of this compound on thyroid hormones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 13 Foods Rich in Glutamine for Optimal Wellness [health.com]

- 7. 8 Foods High in Taurine and Why You Need It [webmd.com]

- 8. 7 Foods High in Taurine, and Why to Add Them to Your Diet - GoodRx [goodrx.com]

- 9. Top 10 Foods High In Glutamine | Food & Drink | Holland & Barrett [hollandandbarrett.com]

- 10. Evaluation of a novel food composition database that includes glutamine and other amino acids derived from gene sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Primary Mechanism of Action of Glutaurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaurine, also known as γ-L-glutamyltaurine, is an endogenous dipeptide synthesized in the brain from L-glutamic acid and taurine. Its formation is catalyzed by the enzyme γ-glutamyl transpeptidase (GGT) as a component of the γ-glutamyl cycle. Emerging evidence suggests that this compound functions as a significant neuromodulator, primarily within the central nervous system. Its mechanism of action is multifaceted, involving the modulation of excitatory glutamatergic neurotransmission and likely leveraging the inhibitory effects of its constituent, taurine, on various receptor systems. This technical guide provides a comprehensive overview of the current understanding of this compound's primary mechanism of action, synthesizing available data on its synthesis, molecular targets, and functional effects. While quantitative data remains sparse, this document consolidates existing findings to present a cohesive model of its activity, supported by detailed experimental methodologies and visual representations of key pathways.

Biosynthesis of this compound via the γ-Glutamyl Cycle

This compound is synthesized in the brain through the activity of γ-glutamyl transpeptidase (GGT), a key enzyme in the γ-glutamyl cycle.[1][2][3] This cycle is crucial for glutathione (GSH) metabolism and the transport of amino acids across cell membranes.[4][5][6] In the synthesis of this compound, GGT catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, such as glutathione, to taurine as an acceptor.[2][3]

Experimental Protocol: In Vitro Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound for experimental use.

Objective: To synthesize γ-L-glutamyltaurine using γ-glutamyl transpeptidase.

Materials:

-

γ-Glutamyl transpeptidase (GGT) from a suitable source (e.g., rat kidney or commercially available).

-

L-Glutamine (as the γ-glutamyl donor).

-

Taurine.

-

Tris-HCl buffer (pH 8.0).

-

Reaction vessel.

-

Incubator or water bath.

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis.

Methodology:

-

Prepare a reaction mixture containing L-glutamine and taurine in Tris-HCl buffer.

-

Add a purified preparation of GGT to initiate the reaction.

-

Incubate the mixture at 37°C for a specified period (e.g., 2-4 hours).

-

Terminate the reaction by heat inactivation of the enzyme or by acidification.

-

Purify the synthesized this compound from the reaction mixture using HPLC.

-

Confirm the identity and purity of the product using analytical techniques such as mass spectrometry and NMR spectroscopy.

Primary Mechanism: Modulation of Glutamatergic Neurotransmission

The core mechanism of action of this compound appears to be the modulation of the excitatory glutamatergic system.[3] Its effects are complex, influencing multiple stages of synaptic transmission, including neurotransmitter release, uptake, and postsynaptic receptor activity.

Presynaptic Modulation: Glutamate Release and Uptake

Studies have shown that this compound can enhance the potassium-stimulated release of glutamate from cerebral cortical slices, while also slightly inhibiting its reuptake by synaptosomal preparations.[7] This suggests a role in increasing the synaptic concentration of glutamate.

| Parameter | Concentration of this compound | Effect | Experimental System |

| K+-stimulated [3H]glutamate release | 0.1 mM | 25% enhancement | Cerebral cortical slices |

| Glutamate uptake | 1 mM | ~10% inhibition | Crude brain synaptosomal preparations |

Table 1: Effects of this compound on Presynaptic Glutamate Dynamics[7]

Postsynaptic Modulation: Interaction with Glutamate Receptors

This compound acts as a weak displacer of glutamate and its agonists from their binding sites on brain synaptic membranes.[7] More significantly, it inhibits the glutamate- and agonist-activated influx of calcium (Ca2+) into cerebellar granular cells and the kainate-activated formation of cyclic guanosine monophosphate (cGMP) in cerebellar slices.[7] This indicates that while this compound may not be a direct competitive antagonist, it modulates the downstream signaling of glutamate receptors.

| Parameter | Concentration of this compound | Effect | Experimental System |

| Glutamate-activated Ca2+ influx | 1 mM | Significant inhibition | Cultured cerebellar granular cells |

| Kainate-activated cGMP formation | 0.1 mM | Marked inhibition | Cerebellar slices |

Table 2: Postsynaptic Modulatory Effects of this compound[7]

Contribution of the Taurine Moiety: Interaction with Inhibitory Receptors

The biological activity of this compound is likely influenced by its taurine component. Taurine is a known agonist at GABAA receptors and can also interact with glycine receptors, contributing to inhibitory neurotransmission.[8][9][10][11] Furthermore, taurine has been shown to directly modulate NMDA receptors by reducing their affinity for the co-agonist glycine.[12][13][14]

Taurine's Interaction with NMDA Receptors

Electrophysiological and receptor binding studies have demonstrated that taurine can directly interact with the NMDA receptor.[12][13] It has been shown to reduce the apparent affinity of the NMDA receptor for glycine, particularly in the presence of spermine, a positive allosteric modulator.[12][13][14]

| Parameter | Condition | EC50 for Glycine |

| Specific [3H]MK-801 binding | 100 µM spermine | 46.1 nM |

| Specific [3H]MK-801 binding | 100 µM spermine + 100 µM taurine | 500 nM |

Table 3: Effect of Taurine on the Apparent Affinity of the NMDA Receptor for Glycine[14]

This suggests that the taurine component of this compound could contribute to a dampening of NMDA receptor activity, which may underlie some of its neuroprotective and antiepileptic properties.

Experimental Workflow: Assessing this compound's Effect on NMDA Receptor Function

Summary and Future Directions

The primary mechanism of action of this compound is as a modulator of excitatory aminoacidergic neurotransmission. It exerts its effects through a combination of presynaptic actions that increase synaptic glutamate availability and postsynaptic actions that dampen the signaling of glutamate receptors. The taurine moiety of this compound likely contributes significantly to its overall pharmacological profile, particularly through its known interactions with NMDA and GABAA receptors.

Further research is required to fully elucidate the specific molecular interactions of this compound. Key areas for future investigation include:

-

Quantitative Binding Studies: Determining the binding affinities (Ki) of this compound for various glutamate receptor subtypes (NMDA, AMPA, kainate) and GABA receptors.

-

Enzyme Kinetics: Characterizing the kinetics of this compound synthesis by GGT with different γ-glutamyl donors.

-

In Vivo Studies: Correlating the neurochemical effects of this compound with behavioral outcomes in animal models of epilepsy, amnesia, and anxiety.

-

Structural Biology: Elucidating the three-dimensional structure of this compound bound to its molecular targets to understand the precise nature of the interaction.

A deeper understanding of this compound's mechanism of action will be instrumental in evaluating its therapeutic potential for a range of neurological and psychiatric disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Formation of gamma-glutamyl-taurine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The gamma-glutamyl cycle: a possible transport system for amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. γ-Glutamyl Cycle [flipper.diff.org]

- 6. The γ-Glutamyl Cycle: A Possible Transport System for Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions of gamma-L-glutamyltaurine with excitatory aminoacidergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of GABAA receptors in taurine-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions [frontiersin.org]

- 10. Taurine and GABA neurotransmitter receptors, a relationship with therapeutic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taurine Is a Potent Activator of Extrasynaptic GABAA Receptors in the Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Enigmatic Role of Glutaurine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaurine, or γ-L-glutamyl-taurine, is an endogenous dipeptide found in the mammalian central nervous system (CNS) that is increasingly recognized for its significant neuromodulatory activities. Synthesized from glutamic acid and taurine, this compound appears to play a multifaceted role in regulating neuronal excitability, synaptic plasticity, and complex behaviors. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions within the CNS, with a particular focus on its interactions with the glutamatergic system. We delve into its synthesis, its established antiepileptic and antiamnesic properties, and its influence on excitatory amino acid neurotransmission. This document also outlines key experimental methodologies for its study and presents conceptual signaling pathways and workflows to guide future research and drug development efforts in this promising area.

Introduction

The dipeptide γ-L-glutamyl-taurine, commonly known as this compound, was first identified in the parathyroid gland and subsequently discovered in the mammalian brain. Its structure, an amide formed between the gamma-carboxyl group of L-glutamic acid and the amino group of taurine, hints at a functional intersection between two of the most abundant and functionally significant amino acids in the central nervous system. While glutamate is the principal excitatory neurotransmitter and taurine is known for its neuroprotective and inhibitory neuromodulatory roles, this compound emerges as a unique entity with its own distinct biological profile.

Research suggests that this compound is not merely an inert metabolite but an active neuromodulator that can influence synaptic transmission and neuronal function. Its proposed endogenous synthesis by the enzyme γ-glutamyltransferase (GGT) positions it within a key metabolic pathway for amino acid transport and metabolism in the brain. The diverse range of reported CNS effects, from anticonvulsant and memory-enhancing actions to anxiolytic-like properties, underscores the potential of this compound as a novel target for therapeutic intervention in a variety of neurological and psychiatric disorders. This guide aims to synthesize the current knowledge on this compound and provide a technical framework for its further investigation.

Biosynthesis and Metabolism

The formation of this compound in the CNS is believed to be catalyzed by γ-glutamyltransferase (GGT), an enzyme located on the outer surface of cell membranes. GGT facilitates the transfer of the γ-glutamyl moiety from a donor, such as glutathione (GSH), to an acceptor amino acid or peptide. In the case of this compound synthesis, taurine serves as the acceptor for the γ-glutamyl group.

The in vivo metabolism of this compound is thought to involve the enzymes of the γ-glutamyl cycle, which would break it down into its constituent amino acids, glutamate and taurine. The precise regulation of this compound synthesis and degradation, and the factors that may influence its steady-state levels in different brain regions, remain areas for active investigation.

In-Depth Technical Guide: The Physiological Effects of Gamma-L-Glutamyl-Taurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-L-glutamyl-taurine, a naturally occurring dipeptide found in the parathyroid gland and brain, has demonstrated a wide array of physiological effects, positioning it as a molecule of significant interest for therapeutic development.[1][2] Its actions span the central nervous system, influencing neurotransmission and behavior, and extend to systemic effects on hormonal regulation, immune function, and cellular protection. This technical guide provides a comprehensive overview of the known physiological effects of gamma-L-glutamyl-taurine, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Neurological Effects

Gamma-L-glutamyl-taurine exerts significant influence over the central nervous system, with demonstrated anxiolytic, antiepileptic, and neuromodulatory properties.

Anxiolytic and Anti-Conflict Activity

Gamma-L-glutamyl-taurine has shown potent anti-conflict and anxiolytic effects, suggesting its potential as a therapeutic agent for anxiety-related disorders.[1][2] These effects are believed to be mediated, at least in part, through its interaction with the glutamatergic system.[1][2]

Quantitative Data: Anxiolytic Effects

| Experimental Model | Animal Model | Administration Route | Dose | Observed Effect | Reference |

| Vogel Conflict Test | Rat | Intraperitoneal | 10 mg/kg | Increased punished drinking behavior | [1][2] |

Experimental Protocol: Vogel Conflict Test

The Vogel conflict test is a widely used behavioral paradigm to screen for anxiolytic drug activity.[3][4][5][6][7]

-

Animals: Male Wistar rats are typically used. They are water-deprived for 48 hours prior to the test to motivate drinking behavior.

-

Apparatus: A Plexiglas chamber with a metal grid floor and a drinking spout connected to a water reservoir. The drinking spout is also connected to a shock generator.

-

Procedure:

-

Rats are placed individually in the chamber.

-

After a brief habituation period, a drinking session is initiated.

-

After a predetermined number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout.

-

The number of shocks received during a fixed period (e.g., 5 minutes) is recorded.

-

-

Drug Administration: Gamma-L-glutamyl-taurine or a vehicle control is administered (e.g., intraperitoneally) at a specified time before the test session.

-

Endpoint: An increase in the number of shocks the animals are willing to tolerate to drink is indicative of an anxiolytic effect.

Diagram: Experimental Workflow of the Vogel Conflict Test

Caption: Workflow for assessing anxiolytic effects using the Vogel conflict test.

Antiepileptic Activity

Gamma-L-glutamyl-taurine has demonstrated potent and long-lasting antiepileptic effects, particularly in models of temporal lobe epilepsy.

Quantitative Data: Antiepileptic Effects

| Experimental Model | Animal Model | Administration Route | Dose | Observed Effect | Reference |

| Amygdala Kindling | Rat | Intra-amygdaloid | 50 nmol | Suppression of generalized seizures for up to 3 days |

Experimental Protocol: Amygdala Kindling in Rats

Amygdala kindling is a widely used animal model to study the development and treatment of temporal lobe epilepsy.

-

Animals: Adult male rats (e.g., Sprague-Dawley) are used.

-

Surgery: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted in the basolateral amygdala.

-

Kindling Procedure:

-

After a recovery period, animals receive brief, low-intensity electrical stimulation to the amygdala once or twice daily.

-

Initially, this stimulation evokes a focal seizure (afterdischarge) recorded on the electroencephalogram (EEG) with mild behavioral changes.

-

With repeated stimulation, the seizures gradually increase in duration and intensity, eventually generalizing to convulsive seizures. This progressive development of seizures is known as kindling.

-

-

Drug Administration: Once the animals are fully kindled (consistently exhibiting generalized seizures), gamma-L-glutamyl-taurine or a vehicle is administered directly into the amygdala via a microinjection cannula.

-

Endpoint: The ability of the compound to suppress the behavioral seizure score (e.g., using Racine's scale) and reduce the afterdischarge duration on the EEG is measured.

Diagram: Amygdala Kindling Experimental Workflow

Caption: Workflow for evaluating antiepileptic efficacy in the rat amygdala kindling model.

Modulation of Excitatory Aminoacidergic Neurotransmission

Gamma-L-glutamyl-taurine acts as a modulator of excitatory aminoacidergic neurotransmission, primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor system. This modulation is a key mechanism underlying its neurological effects.

Quantitative Data: Effects on Glutamatergic Neurotransmission

| Parameter | Experimental System | Concentration | Observed Effect | Reference |

| K+-stimulated [3H]glutamate release | Rat cerebral cortical slices | 0.1 mM | 25% enhancement | |

| [3H]glutamate uptake | Rat brain synaptosomes | 1 mM | ~10% inhibition | |

| Glutamate-activated Ca2+ influx | Cultured cerebellar granule cells | 0.1 mM | Significant inhibition | |

| Kainate-activated cGMP formation | Cerebellar slices | 0.1 mM | Marked inhibition |

Signaling Pathway: Modulation of NMDA Receptor Signaling

Gamma-L-glutamyl-taurine is suggested to interact with the NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity.[1][2] Activation of the NMDA receptor leads to an influx of Ca2+, which in turn activates a cascade of downstream signaling molecules, including Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).[8][9][10][11] By modulating NMDA receptor activity, gamma-L-glutamyl-taurine can influence these critical signaling pathways involved in learning, memory, and neuronal survival. While the direct binding site and allosteric modulation details are still under investigation, evidence points to an interaction that dampens excessive excitotoxicity.[12][13]

Diagram: Putative Modulation of NMDA Receptor Signaling by Gamma-L-glutamyl-taurine

Caption: Proposed mechanism of Gamma-L-glutamyl-taurine's modulation of NMDA receptor signaling.

Systemic and Cellular Effects

Beyond the nervous system, gamma-L-glutamyl-taurine influences a variety of physiological processes, including hormonal regulation, immune responses, and cellular protection.

Endocrine and Metabolic Regulation

Gamma-L-glutamyl-taurine has been shown to affect the levels of thyroid hormones and uric acid, as well as plasma renin activity, indicating a role in endocrine and metabolic homeostasis.[1][2][14]

Quantitative Data: Endocrine and Metabolic Effects

| Parameter | Animal Model/Study Population | Administration | Duration | Observed Effect | Reference |

| Plasma Triiodothyronine (T3) | Rat | Acute | 24 hours | Dose-dependent depression | [14] |

| Plasma Triiodothyronine (T3) | Rat | Chronic | 2 weeks | Significant increase | [14] |

| Plasma Thyroxine (T4) | Rat | Acute & Chronic | - | No significant change | [14] |

| Serum Uric Acid | Hyperuricemic Rats | Oral | 17 days | Significant decrease | [15] |

| Plasma Renin Activity | Rat | - | - | Regulation | [1][2] |

Experimental Protocol: Measurement of Thyroid Hormones by Radioimmunoassay (RIA)

Radioimmunoassay is a sensitive technique used to measure the concentration of antigens, such as hormones, in biological fluids.

-

Principle: The assay is based on the competitive binding of a radiolabeled antigen (e.g., 125I-T3) and an unlabeled antigen (T3 in the sample) to a limited amount of a specific antibody. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

-

Procedure:

-

A known quantity of radiolabeled T3 and a specific anti-T3 antibody are incubated with the rat plasma sample.

-

After reaching equilibrium, the antibody-bound T3 is separated from the free T3.

-

The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

The concentration of T3 in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled T3.

-

Immunomodulatory Effects

Gamma-L-glutamyl-taurine has been reported to influence human antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism of the immune system for eliminating target cells.[1][2]

Experimental Protocol: 51Cr Release Assay for ADCC

The 51Chromium (51Cr) release assay is a classic method for quantifying cell-mediated cytotoxicity.[16][17][18]

-

Cell Preparation:

-

Target cells: Tumor cells or other target cells are labeled with 51Cr, which is taken up by the cells and binds to intracellular proteins.

-

Effector cells: Immune cells, such as Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are isolated.

-

-

Assay Procedure:

-

The 51Cr-labeled target cells are incubated with a specific antibody that binds to a surface antigen on the target cells.

-

Effector cells are then added at various effector-to-target (E:T) ratios.

-

The effector cells recognize and bind to the Fc portion of the antibody on the target cells, triggering the release of cytotoxic granules and lysis of the target cells.

-

After a defined incubation period (e.g., 4 hours), the amount of 51Cr released into the supernatant from the lysed target cells is measured using a gamma counter.

-

-

Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: 51Cr release in the presence of both effector cells and antibody.

-

Spontaneous Release: 51Cr release from target cells incubated with medium alone.

-

Maximum Release: 51Cr release from target cells lysed with a detergent.

-

Diagram: 51Cr Release Assay for ADCC Workflow

Caption: Workflow for measuring Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) using the 51Cr release assay.

Radioprotective Effects

Studies have indicated that gamma-L-glutamyl-taurine possesses radioprotective properties, suggesting a potential role in mitigating the harmful effects of ionizing radiation.[1][2][19]

Quantitative Data: Radioprotective Effects

| Experimental Model | Animal Model | Radiation Dose | Treatment | Observed Effect | Reference |

| Survival Study | Mouse | Lethal Dose | Pre-treatment with Glutaurine | Increased survival rate | [19] |

Experimental Protocol: Mouse Survival Study for Radioprotection

This protocol is designed to assess the ability of a compound to protect against radiation-induced mortality.

-

Animals: Mice (e.g., Swiss albino) are used and divided into control and treatment groups.

-

Drug Administration: The treatment group receives gamma-L-glutamyl-taurine at a specified dose and time before irradiation. The control group receives a vehicle.

-

Irradiation: Animals are exposed to a lethal dose (e.g., LD50/30, the dose that is lethal to 50% of the animals within 30 days) of whole-body gamma radiation.

-

Observation: The animals are monitored daily for a period of 30 days, and the number of surviving animals in each group is recorded.

-

Endpoint: An increase in the 30-day survival rate in the treated group compared to the control group indicates a radioprotective effect. The Dose Reduction Factor (DRF) can also be calculated to quantify the level of protection.

Conclusion

Gamma-L-glutamyl-taurine is a pleiotropic molecule with a diverse range of physiological effects that hold significant therapeutic promise. Its ability to modulate key neurological pathways, particularly the glutamatergic system, underscores its potential in the treatment of anxiety and epilepsy. Furthermore, its systemic effects on endocrine, metabolic, and immune functions, as well as its radioprotective properties, open up additional avenues for drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to further elucidate the mechanisms of action of gamma-L-glutamyl-taurine and translate these findings into novel clinical applications. Further research is warranted to fully characterize its molecular targets and to explore its therapeutic efficacy in relevant disease models.

References

- 1. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 4. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orchidscientific.com [orchidscientific.com]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. Developmentally regulated role for Ras‐GRFs in coupling NMDA glutamate receptors to Ras, Erk and CREB | The EMBO Journal [link.springer.com]

- 9. The NMDA receptor is coupled to the ERK pathway by a direct interaction between NR2B and RasGRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deregulation of NMDA-receptor function and down-stream signaling in APP[V717I] transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GluN2A/ERK/CREB Signaling Pathway Involved in Electroacupuncture Regulating Hypothalamic-Pituitary-Adrenal Axis Hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of this compound on thyroid hormones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 51Cr release assay of antibody-dependent cell-mediated cytotoxicity (ADCC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NK-cell activation and antibody-dependent cellular cytotoxicity induced by rituximab-coated target cells is inhibited by the C3b component of complement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 19. medicaljournalssweden.se [medicaljournalssweden.se]

The Antioxidant Profile of Glutaurine and Its Derivatives: A Technical Guide

Disclaimer: Direct experimental data on the antioxidant properties of glutaurine (γ-L-glutamyl-taurine) is scarce in publicly available scientific literature. This compound is an endogenous dipeptide formed from L-glutamic acid and taurine.[1][2] Given the limited information on this compound's specific antioxidant capacity, this guide will provide a comprehensive overview of the well-documented antioxidant properties of its constituent amino acid, taurine . The structural relationship between these molecules suggests that the antioxidant mechanisms of taurine may provide insights into the potential, yet unconfirmed, properties of this compound.

Introduction to Taurine as an Antioxidant

Taurine (2-aminoethanesulfonic acid) is a sulfur-containing amino acid that plays a crucial role in various physiological processes. While not a classical free radical scavenger, taurine exhibits significant cytoprotective effects against oxidative stress through multiple mechanisms.[3][4] These include the stabilization of mitochondrial function, modulation of antioxidant enzyme activity, and inhibition of lipid peroxidation.[5][6][7] This technical guide will delve into the quantitative aspects of taurine's antioxidant activities, detail the experimental protocols used for their assessment, and visualize the key signaling pathways involved.

Quantitative Antioxidant Data for Taurine

The antioxidant capacity of taurine has been quantified through various in vitro and in vivo studies. The following tables summarize key data on its radical scavenging activity and its influence on primary antioxidant enzymes.

Table 1: In Vitro Radical Scavenging Activity of Taurine

| Radical Species | Assay Method | IC50 Value / Scavenging Effect | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Spectrophotometry | ~1.2 mM | [8] |

| Alkyl Radical | Electron Spin Resonance | 0.206 mg/mL (~1.7 mM) | [8] |

| Hydroxyl Radical | Electron Spin Resonance | 0.241 mg/mL (~1.9 mM) | [8] |

| Superoxide Anion | Electron Spin Resonance | >8 mM | [8] |

| Peroxyl Radical | Thermal decomposition of AAPH | Complete blockage at 60 mM | [8] |

IC50: The concentration of an antioxidant required to reduce the initial radical concentration by 50%.

Table 2: Effect of Taurine Supplementation on Antioxidant Enzyme Activity

| Enzyme | Model System | Taurine Dosage | Effect on Activity | Reference |

| Superoxide Dismutase (SOD) | Fructose-fed insulin-resistant rats (kidney) | 2% taurine in drinking water for 30 days | Increased activity | [9] |

| Catalase (CAT) | Fructose-fed insulin-resistant rats (kidney) | 2% taurine in drinking water for 30 days | Increased activity | [9] |

| Glutathione Peroxidase (GPx) | Fructose-fed insulin-resistant rats (kidney) | 2% taurine in drinking water for 30 days | Increased activity | [9] |

| Superoxide Dismutase (SOD) | Old rats (22 months) | 2% taurine in drinking water for 6 weeks | No significant change in brain | [10] |

| Glutathione Peroxidase (GPx) | Old rats (22 months) | 2% taurine in drinking water for 6 weeks | No significant change in brain | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant properties. Below are protocols for key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The DPPH radical has a deep violet color in solution. When reduced by an antioxidant, its color fades to pale yellow. The change in absorbance is measured spectrophotometrically.[11]

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compound (e.g., taurine) in a suitable solvent.

-

In a microplate or cuvette, mix the DPPH solution with the test compound solution.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

A control is prepared with the solvent instead of the test compound.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen.

Principle: A superoxide radical generating system (e.g., xanthine/xanthine oxidase) is used. The superoxide radicals reduce a detector dye (e.g., nitroblue tetrazolium, NBT), which results in a color change. SOD in the sample inhibits this reduction.

Procedure:

-

Prepare a reaction mixture containing a buffer, xanthine, and the detector dye (NBT).

-

Add the sample extract (containing SOD) to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at a specific temperature for a set time.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm).

-

A standard curve is generated using known concentrations of purified SOD.

-

SOD activity in the sample is expressed as units per milligram of protein. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[12]

Catalase (CAT) Activity Assay

This assay determines the activity of catalase, an enzyme that decomposes hydrogen peroxide into water and oxygen.

Principle: The rate of disappearance of hydrogen peroxide is monitored spectrophotometrically.

Procedure:

-

Prepare a reaction mixture containing a buffer and the sample extract.

-

Initiate the reaction by adding a known concentration of hydrogen peroxide.

-

Measure the decrease in absorbance at 240 nm over a specific time period.

-

The molar extinction coefficient of H2O2 is used to calculate the amount of H2O2 decomposed per unit time.

-

Catalase activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that decomposes 1 µmol of H2O2 per minute.[12]

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, an enzyme that catalyzes the reduction of hydroperoxides, using glutathione (GSH) as a reductant.

Principle: GPx activity is coupled to the oxidation of NADPH by glutathione reductase (GR). The decrease in NADPH absorbance is monitored.

Procedure:

-

Prepare a reaction mixture containing a buffer, GSH, GR, and NADPH.

-

Add the sample extract to the mixture.

-

Initiate the reaction by adding a substrate for GPx (e.g., cumene hydroperoxide or tert-butyl hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

GPx activity is expressed in units per milligram of protein, where one unit is defined as the amount of enzyme that oxidizes 1 nmol of NADPH per minute.[13]

Lipid Peroxidation (TBARS) Assay